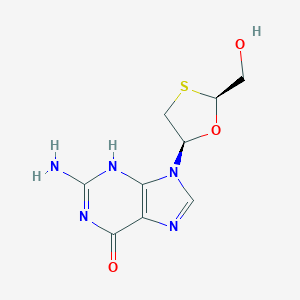
OxathiolanG-(-)-beta
Description
OxathiolanG-(-)-beta (systematic name: 1,2-Oxathiolan-5-one, 2,2-dioxide; CAS# 5961-88-6) is a sulfur-containing heterocyclic compound characterized by a five-membered ring structure integrating oxygen and sulfur atoms. Its stereochemical designation "(-)-beta" indicates a specific enantiomeric configuration, which critically influences its reactivity and biological activity.
Properties
CAS No. |
149819-75-0 |
|---|---|
Molecular Formula |
C9H11N5O3S |
Molecular Weight |
269.28 g/mol |
IUPAC Name |
2-amino-9-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1H-purin-6-one |
InChI |
InChI=1S/C9H11N5O3S/c10-9-12-7-6(8(16)13-9)11-3-14(7)4-2-18-5(1-15)17-4/h3-5,15H,1-2H2,(H3,10,12,13,16)/t4-,5+/m1/s1 |
InChI Key |
VIUJWDGLDRZXDG-UHNVWZDZSA-N |
SMILES |
C1C(OC(S1)CO)N2C=NC3=C2N=C(NC3=O)N |
Isomeric SMILES |
C1[C@@H](O[C@@H](S1)CO)N2C=NC3=C2NC(=NC3=O)N |
Canonical SMILES |
C1C(OC(S1)CO)N2C=NC3=C2NC(=NC3=O)N |
Synonyms |
(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine |
Origin of Product |
United States |
Preparation Methods
The synthesis of OxathiolanG-(-)-beta involves several steps. One common method includes the condensation of a suitable guanine derivative with a sugar moiety that contains the oxathiolane ring. The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the glycosidic bond. Industrial production methods often employ large-scale organic synthesis techniques, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
OxathiolanG-(-)-beta undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxymethyl group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
OxathiolanG-(-)-beta has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving DNA and RNA synthesis and repair.
Medicine: It is employed in the development of antiviral drugs, particularly for the treatment of infections caused by herpesviruses and hepatitis B virus.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mechanism of Action
The antiviral activity of OxathiolanG-(-)-beta is primarily due to its incorporation into viral DNA. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand. This inhibition of viral DNA synthesis effectively halts the replication of the virus. The molecular targets include viral DNA polymerases, which are essential for the replication of viral genomes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The following table summarizes critical differences between OxathiolanG-(-)-beta and related sulfur-containing heterocycles:
Methodological Considerations in Comparative Studies
Comparative studies of this compound often emphasize:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


